molecular formula C11H15F3N4O2 B12233228 N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)acetamide

N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)acetamide

Cat. No.: B12233228
M. Wt: 292.26 g/mol
InChI Key: GCBKOJMHIGODLT-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)acetamide is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)acetamide typically involves multiple steps The pyrrolidine ring is then synthesized and attached to the oxadiazole moietyReaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers .

Scientific Research Applications

N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring contribute to its binding affinity and selectivity for certain enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted oxadiazoles and pyrrolidine derivatives. Examples include:

Uniqueness

What sets N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the oxadiazole ring contributes to its electronic properties and reactivity .

Properties

Molecular Formula

C11H15F3N4O2

Molecular Weight

292.26 g/mol

IUPAC Name

N-methyl-N-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C11H15F3N4O2/c1-7(19)17(2)8-3-4-18(5-8)6-9-15-16-10(20-9)11(12,13)14/h8H,3-6H2,1-2H3

InChI Key

GCBKOJMHIGODLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(C1)CC2=NN=C(O2)C(F)(F)F

Origin of Product

United States

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